dimethylsilane](/img/structure/B15331313.png)
(R)-[2-Bromo-1-(4-fluorophenyl)ethoxy](tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a bromine atom, a fluorophenyl group, and a tert-butyl-dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(4-fluorophenyl)ethanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(R)-2-Bromo-1-(4-fluorophenyl)ethanol+tert-butyl-dimethylsilyl chloridetriethylamine(R)-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the silyl group provides steric protection and enhances the stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Bromo-1-(4-chlorophenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(4-methylphenyl)ethoxydimethylsilane
- ®-2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane
Uniqueness
®-2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in the synthesis of fluorinated organic molecules.
Properties
Molecular Formula |
C14H22BrFOSi |
|---|---|
Molecular Weight |
333.31 g/mol |
IUPAC Name |
[2-bromo-1-(4-fluorophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-13(10-15)11-6-8-12(16)9-7-11/h6-9,13H,10H2,1-5H3 |
InChI Key |
YYDGJQSHYXSZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


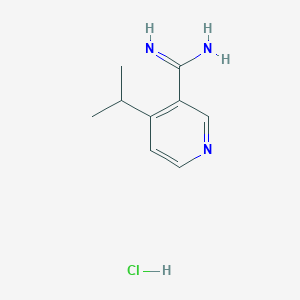
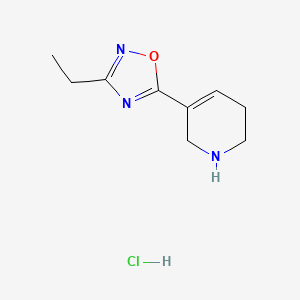
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B15331251.png)


![5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)

![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)

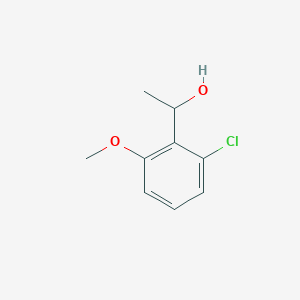
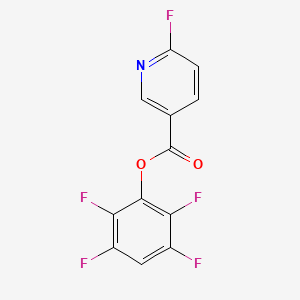
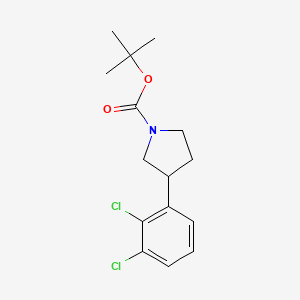
![6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15331299.png)

